BenchChemオンラインストアへようこそ!

2-Acetoxy-4-chlorobenzoic acid

COX-1/COX-2 inhibition antitumor drug design aspirin scaffold modification

2-Acetoxy-4-chlorobenzoic acid (CAS 17336-08-2; synonym: 2-(acetyloxy)-4-chlorobenzoic acid, acetyl-4-chlorosalicylic acid) is a halogenated derivative of acetylsalicylic acid (aspirin) belonging to the class of acetylated salicylic acids. With molecular formula C9H7ClO4 and molecular weight 214.60 g/mol, it features a chlorine substituent at the para position (position of the aromatic ring relative to the carboxylic acid, an acetoxy ester at position 2, and a predicted logP of approximately 1.96.

Molecular Formula C9H7ClO4
Molecular Weight 214.60 g/mol
Cat. No. B8693032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-4-chlorobenzoic acid
Molecular FormulaC9H7ClO4
Molecular Weight214.60 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C9H7ClO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
InChIKeyZJIZUFMFTHQLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-4-chlorobenzoic Acid (CAS 17336-08-2): A Para-Chloro Aspirin Analog for COX-Selective Research and Pharmaceutical Intermediate Sourcing


2-Acetoxy-4-chlorobenzoic acid (CAS 17336-08-2; synonym: 2-(acetyloxy)-4-chlorobenzoic acid, acetyl-4-chlorosalicylic acid) is a halogenated derivative of acetylsalicylic acid (aspirin) belonging to the class of acetylated salicylic acids. With molecular formula C9H7ClO4 and molecular weight 214.60 g/mol, it features a chlorine substituent at the para position (position 4) of the aromatic ring relative to the carboxylic acid, an acetoxy ester at position 2, and a predicted logP of approximately 1.96 [1]. The compound is synthesized via acetylation of 4-chlorosalicylic acid with acetic anhydride and serves as a key intermediate in the preparation of COX-2-selective organometallic antitumor complexes and antioxidant berberine conjugates [2][3].

Why Aspirin, 4-Chlorosalicylic Acid, or Positional Isomers Cannot Substitute for 2-Acetoxy-4-chlorobenzoic Acid in Research Applications


The position and nature of substitution on the acetylated salicylic acid scaffold are not interchangeable parameters — they determine COX isoenzyme selectivity, antiproliferative potency, and antioxidant capacity in downstream derivatives. Aspirin (2-acetoxybenzoic acid, non-halogenated) lacks the chlorine-mediated electronic effects that shift COX-2 selectivity, while 4-chlorosalicylic acid (the non-acetylated precursor) is not a prodrug for COX acetylation and exhibits a distinct tyrosinase-inhibition profile (IC50 1.89 mM monophenolase) . Even positional isomerism matters: the 4-chloro and 5-chloro regioisomers of acetylated salicylic acid show quantitatively distinct antiproliferative activity in human tumor cell lines (4-Cl-Co-ASS IC50 = 5.24 μM vs. 5-Cl-Co-ASS IC50 = 7.85 μM in MDA-MB-231 cells, a 1.5-fold difference) [1]. Selection of the correct isomer is therefore critical for reproducibility in COX-targeted antitumor research and in constructing structure-activity relationship (SAR) series around the aspirin pharmacophore.

2-Acetoxy-4-chlorobenzoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


COX-2 Selectivity Shift: 4-Chloro Substitution Reduces COX-1 Inhibition by 72% While Preserving COX-2 Activity

In a controlled study of chlorinated cobalt-alkyne complexes of acetylsalicylic acid, introduction of a chlorine substituent at position 4 of the ASS moiety reduced isolated COX-1 inhibition from 82.7% (Co-ASS parent, 10 μM) to 22.9% (4-Cl-Co-ASS, 10 μM), while COX-2 inhibition was largely preserved (78.5% for Co-ASS vs. 69.9% for 4-Cl-Co-ASS at 10 μM) [1]. This represents a 72% reduction in undesirable COX-1 activity — the isoenzyme responsible for gastrointestinal side effects — while retaining approximately 89% of COX-2 inhibitory capacity. The resulting selectivity shift demonstrates that the 4-chloro substituent on the acetylated salicylic acid scaffold is a pharmacophoric determinant for COX-2-preferential inhibition [1].

COX-1/COX-2 inhibition antitumor drug design aspirin scaffold modification

Antiproliferative Advantage of 4-Chloro Over 5-Chloro Positional Isomer in Human Tumor Cell Lines

A direct head-to-head comparison of chlorinated cobalt-alkyne complexes revealed that the 4-chloro positional isomer (4-Cl-Co-ASS) exhibited consistently superior antiproliferative activity across COX-1/2-expressing tumor cell lines compared to its 5-chloro counterpart. In MDA-MB-231 breast cancer cells, 4-Cl-Co-ASS achieved an IC50 of 5.24 ± 0.33 μM versus 7.85 ± 0.93 μM for 5-Cl-Co-ASS — a 33% improvement in potency. In HT-29 colon carcinoma cells, 4-Cl-Co-ASS (IC50 = 1.51 ± 0.12 μM) outperformed 5-Cl-Co-ASS (IC50 = 2.04 ± 0.11 μM) by 26%. Both chlorinated derivatives were distinctly less active in COX-1/2-negative MCF-7 cells (IC50 = 15.2–22.9 μM), confirming that the antiproliferative effect is mediated through COX-dependent pathways [1]. The 4-Cl isomer also exhibited a shorter propargyl ester hydrolysis half-life (t1/2 = 13.5 h) compared to the 5-Cl isomer (t1/2 = 19.0 h), which may influence prodrug activation kinetics [1].

antiproliferative activity positional isomer SAR MDA-MB-231 cobalt-alkyne complexes

Six-Fold Enhancement of Radical Scavenging Activity in Berberine Conjugates Using the 2-Acetoxy-4-chlorobenzoic Acid Moiety

In a systematic SAR study of berberine 9-O-benzoic acid derivatives, the conjugate incorporating the 2-acetoxy-4-chlorobenzoic acid moiety (compound 8p) demonstrated the highest antioxidant activity across all tested compounds. At 1.2 mg/mL concentration in the DPPH radical scavenging assay, compound 8p achieved a scavenging ratio of 97%, compared to only 50% for unmodified berberine (BBR) — a 6-fold relative enhancement [1]. Compound 8p also exhibited the highest calculated logP (2.13) among the 16 derivatives tested (range 1.23–2.13), placing it within the optimal lipophilicity window (logP 0–3) for oral bioavailability while conferring superior membrane permeability relative to less lipophilic analogs [1]. The para-chloro substitution combined with the acetoxy ester was specifically identified as contributing to the elevated antioxidant capacity through electronic stabilization of radical intermediates [1].

antioxidant activity DPPH assay berberine derivatives structure-activity relationship

Physicochemical Differentiation: Elevated Lipophilicity Relative to Aspirin Drives Membrane Permeability and Formulation Behavior

The introduction of a chlorine atom at position 4 and retention of the acetoxy ester confer meaningfully different physicochemical properties on 2-acetoxy-4-chlorobenzoic acid compared to its non-halogenated parent aspirin. The calculated logP of 1.96 for the target compound [1] is approximately 0.8 log units higher than aspirin (logP ≈ 1.2), translating to a roughly 6-fold greater partition coefficient into organic phases. This elevated lipophilicity places the compound in the favorable range for gastrointestinal absorption (logP 0–3) while providing enhanced membrane permeability compared to aspirin, a property exploited in the design of the berberine conjugate 8p (logP = 2.13) [2]. The molecular weight increase from 180.16 (aspirin) to 214.60 g/mol [1] also affects molar dosing calculations in preclinical studies. The chlorine substituent further increases the acidity of the carboxylic acid relative to aspirin due to the electron-withdrawing inductive effect, which influences salt formation, solubility-pH profiles, and protein binding characteristics.

lipophilicity drug-likeness physicochemical properties logP comparison

2-Acetoxy-4-chlorobenzoic Acid: High-Value Application Scenarios Supported by Quantitative Evidence


COX-2-Selective Antitumor Organometallic Drug Design

Research groups developing cobalt-alkyne or other metal-based antitumor complexes derived from the aspirin pharmacophore should prioritize 2-acetoxy-4-chlorobenzoic acid as the precursor scaffold. The 4-chloro substitution on the acetylated salicylic acid moiety reduces unwanted COX-1 inhibition from 82.7% to 22.9% (at 10 μM) while maintaining COX-2 activity at 69.9%, as demonstrated by Obermoser et al. (Dalton Trans., 2018) [1]. This selectivity shift is critical for minimizing gastrointestinal toxicity while preserving antitumor efficacy mediated through COX-2-dependent pathways. The 4-chloro isomer also provides superior antiproliferative potency compared to the 5-chloro positional isomer (MDA-MB-231 IC50: 5.24 vs. 7.85 μM) [1].

High-Potency Antioxidant Berberine Conjugate Synthesis

For medicinal chemistry programs focused on antioxidant prodrugs or berberine-based therapeutics, 2-acetoxy-4-chlorobenzoic acid is the building block of choice. In a comprehensive SAR study of 16 berberine 9-O-benzoic acid derivatives, the conjugate incorporating this compound (compound 8p) achieved the highest DPPH radical scavenging activity (97% at 1.2 mg/mL) — a 6-fold improvement over unmodified berberine — and the most favorable lipophilicity profile (logP = 2.13) for oral bioavailability among all tested derivatives (Liu et al., RSC Adv., 2021) [2].

Positional Isomer SAR Studies on the Aspirin Pharmacophore

Investigators conducting structure-activity relationship studies around halogenated aspirin analogs require the authentic 4-chloro positional isomer (CAS 17336-08-2) — not the 5-chloro isomer (CAS 1734-62-9, often conflated in legacy literature as '4-chloroaspirin'). Quantitative evidence from head-to-head testing shows that these positional isomers are not functionally equivalent: the 4-Cl derivative yields 26–33% greater antiproliferative potency and a 29% shorter propargyl ester hydrolysis half-life (13.5 h vs. 19.0 h), which affects both biological readout and prodrug activation kinetics (Obermoser et al., Dalton Trans., 2018) [1]. Procurement of the correct isomer verified by CAS number is essential for reproducible SAR conclusions.

Pharmaceutical Intermediate for Anti-Inflammatory Agent Development with Predictable Lipophilicity

2-Acetoxy-4-chlorobenzoic acid serves as a pharmaceutical intermediate where controlled lipophilicity is a design parameter. With a calculated logP of approximately 1.96 — roughly 0.8 log units higher than aspirin — it provides enhanced membrane permeability while remaining within the favorable range for oral absorption (logP 0–3) [3]. This property, combined with its demonstrated utility in forming ester conjugates with bioactive molecules (as exemplified by the berberine conjugate 8p achieving logP 2.13), makes it a strategic choice for medicinal chemists optimizing the pharmacokinetic profile of salicylate-based anti-inflammatory candidates [2].

Quote Request

Request a Quote for 2-Acetoxy-4-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.